molecular formula C10H16O2 B8528914 2-[(Prop-2-en-1-yloxy)methyl]cyclohexanone

2-[(Prop-2-en-1-yloxy)methyl]cyclohexanone

Cat. No. B8528914
M. Wt: 168.23 g/mol
InChI Key: YVIHJCXQZKRWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Prop-2-en-1-yloxy)methyl]cyclohexanone is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(Prop-2-en-1-yloxy)methyl]cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Prop-2-en-1-yloxy)methyl]cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(prop-2-enoxymethyl)cyclohexan-1-one

InChI

InChI=1S/C10H16O2/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2,9H,1,3-8H2

InChI Key

YVIHJCXQZKRWMD-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1CCCCC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of NaH (1.14 g, 60% oil dispersion, 28.6 mmol) in dry THF (45 mL) at 0° C. was added 1,4-dioxaspiro[4.5]dec-6-ylmethanol (2.46 g, 14.3 mmol) in dry THF (5 mL). The mixture was allowed to warm to rt and stirred for 1 hr. The mixture was then cooled to 0° C. and allyl bromide (2.10 mL, 24.28 mmol) was added in one portion. The mixture was then allowed to warm to rt and stirred for 1 hr. The mixture was then heated to 60° C. overnight. It was cooled to 0° C. and quenched with 50 mL of 10% aq HCl. This mixture was stirred for 1 hr at rt. The resulting mixture was cooled to 0° C. and neutralized carefully with solid Na2CO3 and then extracted with Et2O. The combined organics were dried, filtered, and concentrated. The residue was purified by column chromatography to give the title compound. 1H NMR (500 MHz, CDCl3) δ 5.86-5.95 (m, 1H), 5.28 (d, 1H, J=1.7 Hz), 5.25 (d, 1H, J=1.5 Hz), 5.17 (d, 1H, J=10.5 Hz), 3.94-4.03 (m, 2H), 3.79 (dd, 1H, J=5.1 Hz, 9.8 Hz), 3.38 (dd, 1H, J=7.33 Hz, 9.53 Hz), 2.56-2.65 (m, 1H), 2.26-2.43 (m, 3H), 2.02-2.10 (m, 1H), 1.85-1.93 (m, 1H), 1.61-1.74 (m, 2H), 1.39-1.49 (m, 1H).
Name
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three

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